

ZM 336372: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZM 336372	
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For researchers in oncology, signal transduction, and drug discovery, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of the kinase inhibitor **ZM 336372**, focusing on its cross-reactivity profile against a panel of kinases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and interpretation.

Overview of ZM 336372

ZM 336372 is a potent, cell-permeable, and ATP-competitive inhibitor of the serine/threonine-protein kinase c-Raf (also known as Raf-1).[1][2] It plays a significant role in the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6][7] While it is highly selective for c-Raf, understanding its off-target effects is crucial for accurately interpreting experimental results.

Quantitative Kinase Inhibition Profile

The selectivity of **ZM 336372** has been assessed against a wide range of kinases. The following tables summarize its inhibitory activity, providing a quantitative comparison of its potency against its primary target and other kinases.

Table 1: IC50 Values for **ZM 336372** Against Key Kinases



Kinase Target	IC50 Value	Selectivity vs. c-Raf
c-Raf	70 nM	-
B-Raf	~700 nM	10-fold less sensitive
SAPK2a/p38α	2 μΜ	~28-fold less sensitive
SAPK2b/p38β	2 μΜ	~28-fold less sensitive

Data compiled from multiple sources. The IC50 for c-Raf was determined in a standard assay containing 0.1 mM ATP.[1][2][3]

Table 2: Kinase Activity in the Presence of ZM 336372

This table presents data from a broad kinase screen, showing the percentage of remaining kinase activity at two different concentrations of **ZM 336372**. This provides a wider view of its selectivity.



Kinase	% Activity Remaining (1 μΜ)	% Activity Remaining (10 μM)
High Affinity Off-Targets		
ρ38α ΜΑΡΚ	28%	7%
Lck	28%	10%
р38β МАРК	53%	14%
Moderate to Low Affinity Off- Targets		
PIM2	74%	92%
NEK2a	76%	85%
MKK1	77%	105%
PKD1	81%	104%
ІККВ	82%	90%
CHK2	83%	80%
JNK3	83%	85%
CHK1	84%	89%
MNK1	84%	85%
No Significant Inhibition		
PKA	87%	92%
AMPK	89%	82%
GSK3β	85%	107%
S6K1	86%	110%
MST2	86%	84%
Aurora B	87%	94%
PRK2	87%	91%



MAPKAP-K2	89%	89%
EF2K	89%	105%
CK1δ	90%	90%
SGK1	90%	91%
PRAK	91%	61%
SmMLCK	91%	84%
МАРКАР-КЗ	91%	105%
JNK1	92%	85%
р38δ МАРК	92%	94%
ERK2	92%	93%
SRPK1	94%	86%
Src	95%	84%
CSK	95%	67%
MNK2	95%	101%
ΡΚCα	95%	88%
NEK7	95%	97%
PDK1	95%	84%
CDK2-Cyclin A	96%	101%
РНК	96%	120%
MSK1	96%	95%
DYRK1A	97%	75%
PLK1	97%	95%
CAMK1	99%	77%
ERK8	100%	87%



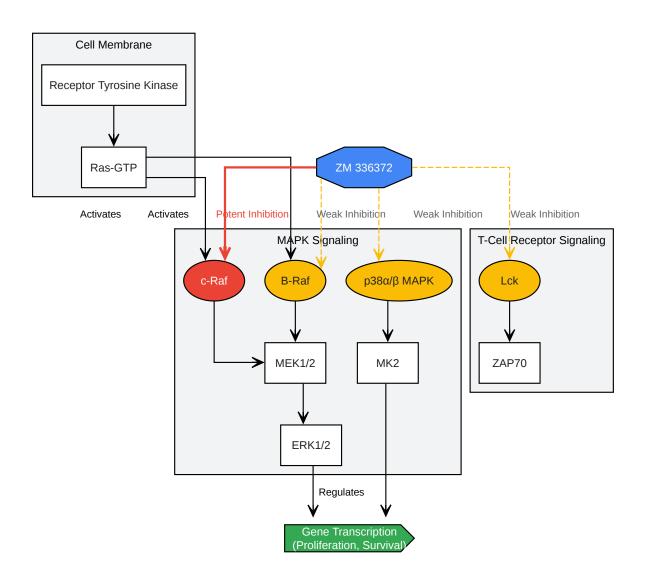
CK2	100%	92%
MARK3	100%	121%
РКВβ	100%	62%
RSK1	102%	70%
ΡΚΒα	105%	104%
NEK6	105%	90%
RSK2	106%	69%

Data sourced from the International Centre for Kinase Profiling.[8]

Signaling Pathway Context

ZM 336372 primarily targets the Raf-MEK-ERK cascade. However, its cross-reactivity with p38 MAPKs and Lck indicates potential effects on parallel stress-activated and T-cell receptor signaling pathways, respectively.





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Caption: MAPK and TCR signaling pathways showing **ZM 336372** targets.

Experimental Protocols

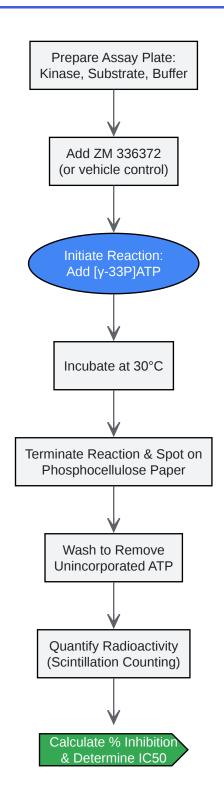
The determination of kinase inhibition profiles, such as those presented above, is typically achieved through in vitro kinase assays. Below is a generalized workflow for such an experiment.



General Kinase Inhibition Assay Protocol

- Kinase Reaction Setup: The assay is performed in a multi-well plate format. Each well
 contains the specific kinase being tested, a suitable substrate (e.g., a peptide or protein),
 and a buffer solution containing magnesium acetate.[9]
- Inhibitor Addition: ZM 336372, solubilized in a suitable solvent like DMSO, is added to the
 wells at varying concentrations. Control wells receive only the solvent.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, such as [y-33P]ATP, at a concentration near the Km for the specific kinase.[9]
- Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[9]
- Termination and Measurement: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured. This is typically done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the remaining radioactivity using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the solvent-only control. IC50 values are then determined by fitting the data to a dose-response curve.





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Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion



ZM 336372 is a highly potent and selective inhibitor of c-Raf.[1][2][3][5] Its primary off-targets are p38 α , p38 β , and Lck, though with significantly lower potency.[3][8][9] For the majority of other kinases screened, **ZM 336372** shows minimal to no inhibitory activity at concentrations up to 10 μ M. When using **ZM 336372** in cellular studies, it is important to consider these off-target activities, especially at higher concentrations. Cross-verification of results with other c-Raf inhibitors or genetic approaches is recommended to ensure that the observed phenotype is a direct result of c-Raf inhibition.

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- To cite this document: BenchChem. [ZM 336372: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1684360#cross-reactivity-of-zm-336372-with-other-kinases]



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